molecular formula C26H31ClN2O8S B7909571 Levamlodipine Besylate CAS No. 192583-58-7

Levamlodipine Besylate

Número de catálogo: B7909571
Número CAS: 192583-58-7
Peso molecular: 567.1 g/mol
Clave InChI: ZPBWCRDSRKPIDG-LMOVPXPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Levamlodipine Besylate, also known as S-amlodipine besylate, is a pharmacologically active enantiomer of amlodipine. It belongs to the dihydropyridine group of calcium channel blockers and is primarily used as an antihypertensive and antianginal agent. This compound is known for its ability to dilate blood vessels, thereby reducing blood pressure and improving blood flow .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Levamlodipine Besylate involves the resolution of racemic amlodipine. This can be achieved through stereoselective precipitation or the enantiomerization of racemic amlodipine intermediates. The process typically includes the use of microcrystalline cellulose, sodium starch glycolate, calcium phosphate, and xylitol .

Industrial Production Methods: In industrial settings, this compound tablets are prepared by thoroughly mixing the active ingredient with excipients such as microcrystalline cellulose, sodium starch glycolate, calcium phosphate, and xylitol. The mixture is then tableted to obtain this compound tablets with good gloss and stable tablet weight .

Análisis De Reacciones Químicas

Types of Reactions: Levamlodipine Besylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled conditions to ensure the stability and efficacy of the compound.

Major Products: The major products formed from these reactions are typically inactive metabolites, which are excreted from the body. For example, Levamlodipine is extensively metabolized in the liver, with about 60% of the metabolites excreted in the urine .

Aplicaciones Científicas De Investigación

Hypertension Management

Levamlodipine besylate is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its efficacy in lowering both systolic and diastolic blood pressure.

  • Efficacy Data : A clinical trial involving 196 patients showed that treatment with levamlodipine resulted in significant reductions in blood pressure over an 18-month period. The average reductions were 14.84 mmHg for diastolic blood pressure (DBP) and 17.32 mmHg for systolic blood pressure (SBP) after 10 weeks of treatment .
Study Population Treatment Duration DBP Reduction SBP Reduction
Study A196 patients10 weeks14.84 mmHg17.32 mmHg
Study B140 patients12 weeks18.2 mmHg22.4 mmHg

Combination Therapy

Levamlodipine is often used in combination with other antihypertensive agents to enhance therapeutic outcomes, particularly when monotherapy fails to achieve target blood pressure levels.

  • A systematic review is underway to evaluate the safety and efficacy of levamlodipine combined with diuretics or angiotensin II receptor blockers (ARBs) in patients with varying degrees of hypertension severity .

Efficacy in Specific Populations

A study focusing on patients with insulin resistance indicated that levamlodipine, when combined with losartan, effectively managed hypertension while also improving insulin sensitivity .

  • Patient Demographics : The study included a diverse population with a mean age of 50 years, showcasing the drug's applicability across different demographics.

Long-term Safety Profile

Long-term studies have assessed the safety profile of this compound, revealing a favorable tolerability compared to other antihypertensive medications. Common side effects include peripheral edema and dizziness, but these are generally mild and manageable .

Mecanismo De Acción

Levamlodipine Besylate exerts its effects by inhibiting the transmembrane influx of calcium ions through L-type calcium channels into vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, which reduces peripheral vascular resistance and lowers blood pressure. The compound also decreases coronary vascular resistance, leading to increased coronary blood flow .

Comparación Con Compuestos Similares

    Amlodipine: A racemic mixture containing both R-amlodipine and S-amlodipine. Only S-amlodipine is pharmacologically active.

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Felodipine: Similar to Levamlodipine Besylate, it is used to manage hypertension and angina.

Uniqueness: this compound is unique due to its higher selectivity and efficacy compared to racemic amlodipine. Clinical studies have shown that a lower dose of this compound is required to achieve the same therapeutic effect as a higher dose of racemic amlodipine .

Actividad Biológica

Levamlodipine besylate is a calcium channel blocker primarily used for the treatment of hypertension and certain cardiovascular conditions. This article explores its biological activity, mechanisms of action, clinical implications, and relevant research findings.

This compound functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This inhibition leads to vasodilation, reduced peripheral resistance, and ultimately lowers blood pressure. The compound's selectivity for vascular tissues over cardiac tissues minimizes adverse effects such as reflex tachycardia.

Pharmacological Effects

  • Antihypertensive Effects :
    • Clinical studies have demonstrated that levamlodipine effectively reduces systolic and diastolic blood pressure in patients with essential hypertension. In a study involving 244 patients, levamlodipine doses of 2.5–5.0 mg per day were associated with significant decreases in blood pressure over 36 months compared to baseline measurements .
  • Cognitive Function Improvement :
    • Recent research indicates that low-dose this compound may enhance cognitive function in models of vascular dementia (VaD). In a study using a mouse model, administration of 0.1 mg/kg and 0.5 mg/kg doses improved spatial learning and memory, as measured by the Morris Water Maze test . The compound was shown to prevent the dephosphorylation of CaMKII, a critical protein involved in memory processes.

Table 1: Summary of Clinical Studies on this compound

Study ReferencePopulationDosageDurationKey Findings
VaD mice0.1-0.5 mg/kg8 weeksImproved cognitive function; restored CaMKII phosphorylation
Hypertensive patients2.5-5 mg/day36 monthsSignificant reduction in BP; improved insulin sensitivity
Healthy subjectsSingle dose-Bioequivalence with amlodipine maleate established

Case Studies

  • Vascular Dementia Model :
    • In a controlled study, this compound was administered to mice with induced hypoperfusion. Results showed a significant reduction in escape latency during cognitive tests, indicating enhanced memory function compared to vehicle-treated controls .
  • Hypertension Management :
    • A long-term study assessed the effects of levamlodipine on insulin resistance among hypertensive patients. The results indicated that after 36 months, fasting insulin levels decreased significantly, suggesting an improvement in metabolic parameters alongside blood pressure control .

Safety Profile

This compound is generally well-tolerated with a favorable safety profile. Common side effects include headache, edema, and fatigue; however, serious adverse effects are rare when used at recommended dosages.

Propiedades

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBWCRDSRKPIDG-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150566-71-5
Record name 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150566-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levamlodipine besylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVAMLODIPINE BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine Besylate
Reactant of Route 2
Levamlodipine Besylate
Reactant of Route 3
Levamlodipine Besylate
Reactant of Route 4
Levamlodipine Besylate
Reactant of Route 5
Levamlodipine Besylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Levamlodipine Besylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.